Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and other reagents . One common method includes dissolving piperazine-1-carboxylic acid tert-butyl ester in dichloromethane, cooling the solution, and adding trifluoroacetic acid. The reaction mixture is then stirred at room temperature until the starting material disappears .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c17-10-13(18)15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5,17H,6-11H2 |
InChI Key |
MPMMLMNQYSVISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.